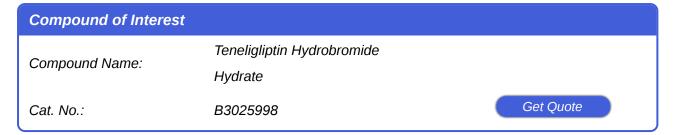


Application Note: Validated Analytical Methods for the Estimation of Teneligliptin

Author: BenchChem Technical Support Team. Date: December 2025



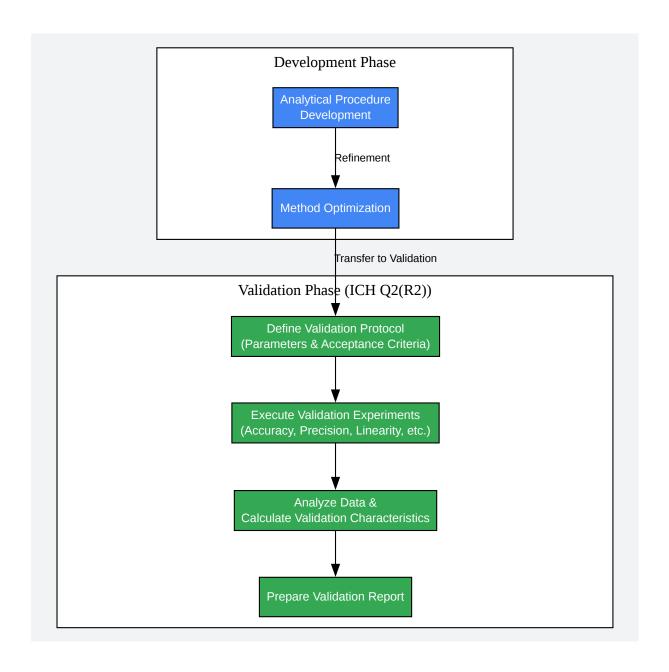
Audience: Researchers, scientists, and drug development professionals.

Introduction: Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Teneligliptin requires robust analytical methods for its quantification. The validation of these analytical procedures is a critical regulatory requirement, demonstrating that a method is suitable for its intended purpose.[2][3] This document provides detailed protocols and validation data for two common analytical techniques for the estimation of Teneligliptin in bulk and pharmaceutical dosage forms: UV-Vis Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Logical Workflow for Analytical Method Validation

The validation process ensures that an analytical method is reliable, reproducible, and accurate for its intended use. The general workflow follows a structured path from development to final validation, as outlined by ICH guidelines.





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Caption: General workflow for analytical method validation.

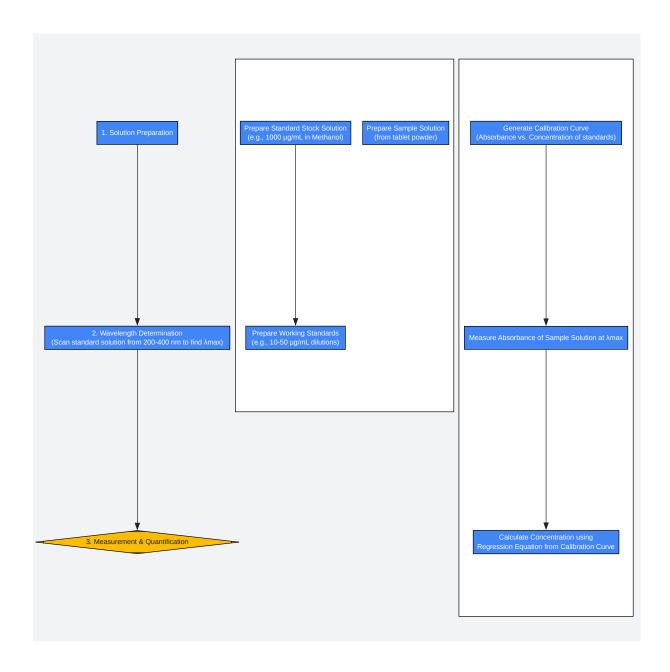


Method 1: UV-Vis Spectrophotometric Estimation of Teneligliptin

This method provides a simple, rapid, and cost-effective approach for the quantification of Teneligliptin in bulk drug and dosage forms.

Experimental Protocol





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Caption: Workflow for UV-Vis spectrophotometric analysis.

• Solvent Selection: HPLC grade Methanol or distilled water can be used as a solvent.[5][6]



- Preparation of Standard Stock Solution: Accurately weigh 100 mg of Teneligliptin working standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of methanol, sonicate for 10 minutes, and make up the volume to the mark with methanol to obtain a concentration of 1000 µg/mL.[5]
- Preparation of Working Standard Solutions (Calibration Curve): From the stock solution,
 prepare a series of dilutions to get concentrations ranging from 10-50 μg/mL.[1][5]
- Preparation of Sample Solution: Weigh and powder 20 tablets. Take an amount of powder equivalent to 10 mg of Teneligliptin and transfer it to a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and dilute up to the mark. Filter the solution through a Whatman filter paper. Further dilute to obtain a final concentration within the linearity range.
 [6]
- Spectrophotometric Analysis:
 - Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically observed around 246 nm.[1][5]
 - Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.
 - Plot a calibration curve of absorbance versus concentration and determine the regression equation.
 - Calculate the concentration of Teneligliptin in the sample solution using the regression equation.

Summary of Validation Parameters (UV-Vis Spectroscopy)

The method is validated according to ICH guidelines to ensure it is fit for its intended purpose. [5][7][8]



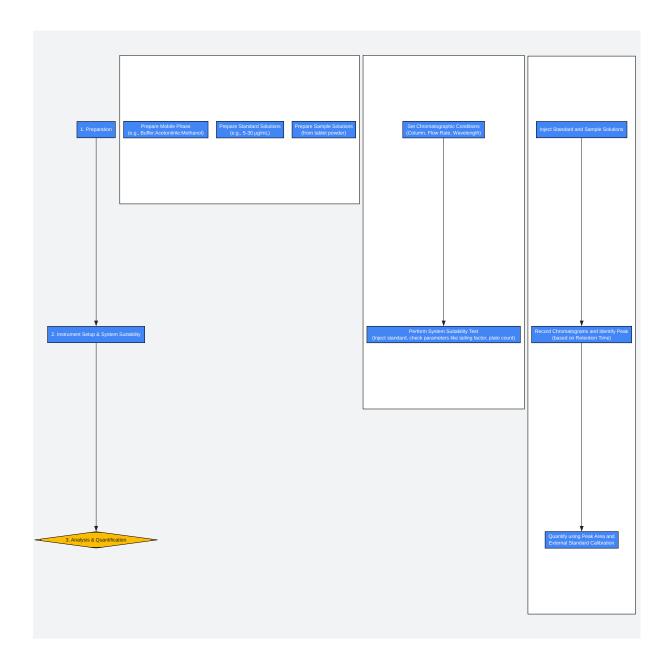
Validation Parameter	Typical Acceptance Criteria	Reported Values for Teneligliptin	Citations
Wavelength (λmax)	N/A	244 - 246 nm	[5][7][8]
Linearity Range	Correlation Coefficient $(r^2) \ge 0.99$	10 - 50 μg/mL	[1][5]
Correlation Coefficient (r²)	≥ 0.99	0.995 - 0.999	[5][7][8]
Accuracy (% Recovery)	98.0% - 102.0%	98.5% - 101.8%	[5][7]
Precision (% RSD)	≤ 2.0%	< 2.0%	[7][9]
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3:1	0.54 - 2.25 μg/mL	[5][8]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10:1	1.64 - 6.83 μg/mL	[5][8]

Method 2: RP-HPLC Estimation of Teneligliptin

RP-HPLC methods offer high specificity and sensitivity for the estimation of Teneligliptin, especially in the presence of other components or degradation products.

Experimental Protocol





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Caption: Workflow for RP-HPLC analysis.

• Chromatographic Conditions: A variety of conditions have been reported. A representative method is described below.



Column: Kromasil C18 (250 x 4.6 mm, 5 μm).[10]

Mobile Phase: Buffer: Acetonitrile: Methanol (65:25:10, v/v/v).[10]

Flow Rate: 1.0 mL/min.[10][11]

Injection Volume: 10 μL.[10]

Column Temperature: 30°C.[10]

Detection Wavelength: 254 nm.[10]

- Preparation of Standard and Sample Solutions: Prepare stock and working solutions as described in the UV-Vis method, using the mobile phase as the diluent. The linearity range is typically between 5-30 μg/mL.[10]
- System Suitability: Before sample analysis, inject a standard solution multiple times to
 ensure the chromatographic system is performing adequately. Acceptance criteria typically
 include a %RSD of <2% for peak area and retention time, a theoretical plate count of >2000,
 and a tailing factor of <2.
- Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. The quantification of Teneligliptin is based on the peak area compared to the calibration curve. The retention time for Teneligliptin under these conditions is approximately 2.84 minutes.[10]

Summary of Validation Parameters (RP-HPLC)

The HPLC method is validated to demonstrate its suitability for routine analysis.[1][10][12]



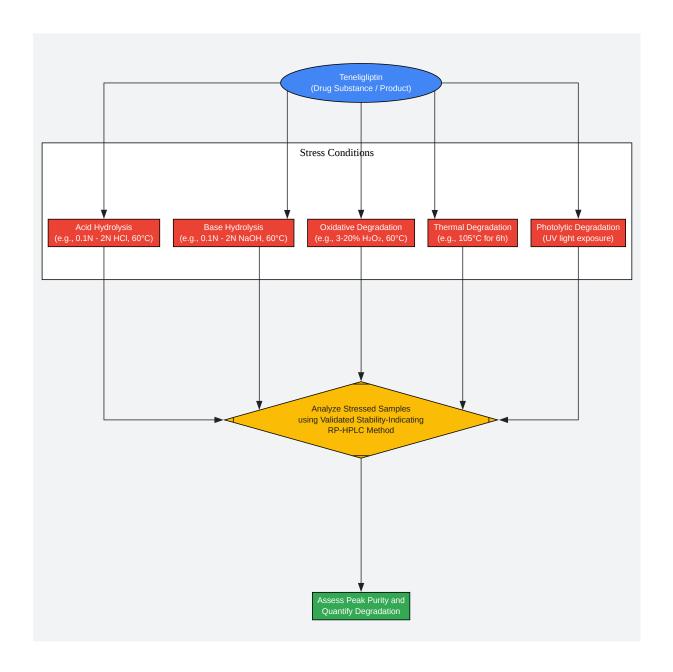
Validation Parameter	Typical Acceptance Criteria	Reported Values for Teneligliptin	Citations
Retention Time (t_R)	N/A	~2.37 - 4.2 min (method dependent)	[1][10][12]
Linearity Range	Correlation Coefficient $(r^2) \ge 0.999$	5 - 30 μg/mL or 10 - 50 μg/mL	[1][10][12]
Correlation Coefficient (r²)	≥ 0.999	0.996 - 0.999	[1][12]
Accuracy (% Recovery)	98.0% - 102.0%	99.3% - 100.6%	[10][12]
Precision (% RSD)	≤ 2.0%	< 1.0%	[10][13]
Specificity	No interference at the t_R of the analyte	Peak is pure; separated from degradants	[10]
Robustness	% RSD ≤ 2.0% after minor changes	Method is robust to small changes in flow rate, mobile phase composition	[10]

Method 3: Stability-Indicating Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method. They demonstrate the specificity of the method to measure the analyte accurately in the presence of its degradation products.[14]

Experimental Protocol





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Caption: Workflow for forced degradation studies.

 Acid Hydrolysis: Reflux a sample solution with 2N HCl at 60°C for 30 minutes. Neutralize the solution before analysis.[10]



- Alkali (Base) Hydrolysis: Reflux a sample solution with 2N NaOH at 60°C for 30 minutes.
 Neutralize the solution before analysis.[10]
- Oxidative Degradation: Reflux a sample solution with 20% v/v H₂O₂ at 60°C for 30 minutes.
 [10]
- Thermal Degradation: Place the drug sample in an oven at 105°C for 6 hours.[10]
- Photolytic Degradation: Expose the drug sample to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for 7 days.[10]
- Analysis: After applying the stress, dilute the samples appropriately with the mobile phase and analyze them using a validated stability-indicating HPLC method. The chromatograms are evaluated to see if the degradation product peaks are well-separated from the main Teneligliptin peak.

Summary of Forced Degradation Results

The results indicate the stability of the drug under various conditions and the ability of the method to separate the drug from its degradation products.[10][15]

Stress Condition	Reagent/Condition	Observed Degradation (%)	Citations
Acidic	0.1N - 2N HCI	3.66% - 10.38%	[10][15]
Alkaline	0.1N - 2N NaOH	2.75% - 11.60%	[10][15]
Oxidative	3% - 20% H ₂ O ₂	1.01% - 16.27%	[10][15]
Thermal	Heat (40°C - 105°C)	19.52%	[10][15]
Photolytic	UV Light	18.91%	[15]

Conclusion: The described UV-Vis Spectrophotometric and RP-HPLC methods are simple, accurate, precise, and robust for the estimation of Teneligliptin in bulk and pharmaceutical dosage forms. The HPLC method, when validated with forced degradation studies, is proven to be stability-indicating. These protocols and validation data serve as a comprehensive guide for quality control laboratories and researchers in the pharmaceutical industry.



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